molecular formula C9H13BrN2O2S B6291440 t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate CAS No. 2375192-78-0

t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate

Cat. No. B6291440
CAS RN: 2375192-78-0
M. Wt: 293.18 g/mol
InChI Key: CHMSTEDINPBXFU-UHFFFAOYSA-N
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Description

T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 1000576-79-3 . It is a type of carbamate, which are commonly used as protecting groups for amines, especially in the synthesis of peptides . The compound has a molecular weight of 294.19 .


Synthesis Analysis

Carbamates, like this compound, can be synthesized and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .


Molecular Structure Analysis

The molecular formula of this compound is C9H13BrN2O2S . The InChI code for this compound is 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a widely used reagent in various scientific research applications, including organic synthesis, drug synthesis, biochemical and physiological studies, and laboratory experiments. This compound has been used in the synthesis of a variety of organic compounds, including antibiotics and anti-cancer drugs. It has also been used in the synthesis of various peptides and proteins. In addition, this compound has been used in various biochemical and physiological studies, as well as in various laboratory experiments.

Advantages and Limitations for Lab Experiments

T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is an effective reagent for a variety of laboratory experiments. It is relatively easy to synthesize, and the yield of this compound from the reaction is usually high. In addition, this compound is relatively stable, and it can be stored for long periods of time without significant degradation. However, this compound is also toxic and should be handled with care.

Future Directions

In the future, t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate may be used in more sophisticated laboratory experiments, such as high-throughput screening, drug discovery, and protein engineering. This compound may also be used in the synthesis of new drugs, such as antibiotics and anti-cancer drugs. In addition, this compound may be used in the development of new biochemical and physiological studies, as well as in the development of new laboratory experiments. Finally, this compound may be used in the synthesis of new organic compounds, such as peptides and proteins.

Synthesis Methods

T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate can be synthesized through a variety of methods, including the reaction of bromoisothiazole with methyl carbamate in the presence of a base. This reaction is usually carried out in anhydrous ethanol or water, and the reaction is usually completed in less than one hour. The yield of this compound from this reaction is usually high, and the product can be purified by recrystallization.

properties

IUPAC Name

tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSTEDINPBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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